molecular formula C19H17FN2OS B2381693 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide CAS No. 896615-23-9

3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2381693
CAS No.: 896615-23-9
M. Wt: 340.42
InChI Key: DRAMAHXSPCAQQY-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a synthetic organic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for diverse biological activities . This compound is of significant interest for research into ligand-gated ion channels, particularly as a potential modulator of the Zinc-Activated Channel (ZAC). Structurally, it belongs to a class of N -(thiazol-2-yl)benzamide analogs that have been identified as the first class of potent and selective ZAC antagonists . These analogs act as negative allosteric modulators, non-competitively inhibiting Zn2+- and H+-evoked ZAC signaling by targeting the transmembrane and/or intracellular domains of the receptor . The compound's mechanism is suggested to be state-dependent, characterized by a slow onset of channel block . Beyond ZAC research, the thiazole moiety is a key structural component in compounds investigated for a wide spectrum of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications . Researchers can utilize this high-purity compound as a specialized pharmacological tool to further elucidate the physiological roles of ZAC, a receptor whose functions are still poorly understood, and to explore structure-activity relationships within this chemical series. This product is intended for research and development purposes strictly in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-13-4-2-6-15(10-13)19-22-17(12-24-19)8-9-21-18(23)14-5-3-7-16(20)11-14/h2-7,10-12H,8-9H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAMAHXSPCAQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the fluoro and benzamide groups. One common synthetic route includes the reaction of m-tolylamine with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with 3-fluorobenzoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating various chemical reactions and interactions .

Biology

The compound has garnered attention for its potential antibacterial and antifungal properties. Research indicates that it may inhibit bacterial enzymes, leading to antibacterial effects. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species .

Medicine

In the medical field, ongoing investigations focus on its anti-inflammatory and antitumor activities. Preliminary data suggest that this compound may interfere with cell division in cancer cells, inducing apoptosis through specific signaling pathways. This positions it as a candidate for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Activity Assessment:
    • A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound). Results indicated significant activity against multiple bacterial strains, highlighting its potential as an antimicrobial agent .
  • Anticancer Research:
    • In a comparative study involving thiazole derivatives, this compound was shown to exhibit notable cytotoxicity against breast cancer cell lines (MCF7). The mechanism of action involved disruption of cell cycle progression and induction of apoptosis .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzamide Substituent Thiazole Substituent Molecular Formula Molar Mass (g/mol) Key Properties References
3-Fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide (Target) 3-Fluoro 2-(m-Tolyl) C₂₁H₂₀FN₃OS 381.47 N/A† N/A
4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide 4-Fluoro 2-Phenyl C₁₈H₁₆FN₃OS 349.40 Compound ID: D335-2967
N-(4-tert-Butyl-thiazol-2-yl)-3-fluorobenzamide (TTFB) 3-Fluoro 4-tert-Butyl C₁₄H₁₅FN₂OS 278.35 Density: 1.254 g/cm³; pKa: 6.91
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide 4-Fluoro 3-(2-Fluorophenyl) C₁₉H₁₄F₂N₂OS 356.39 Single-crystal X-ray data
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Unsubstituted N/A (Phenethylamine) C₁₇H₁₉NO₃ 285.34 Melting point: 90°C

Key Observations:

Fluorine Position :

  • The 3-fluoro substitution (target compound) may alter electronic distribution compared to 4-fluoro analogues (e.g., 4-Fluoro-N-[2-(2-phenylthiazol-4-yl)ethyl]benzamide) .
  • Fluorine at position 3 could enhance dipole interactions in binding pockets, as seen in tyrosinase inhibitors .

Thiazole Substituents :

  • The m-tolyl group (methyl at meta-position) increases hydrophobicity compared to phenyl or tert-butyl groups (e.g., TTFB) .
  • Bulkier substituents (e.g., tert-butyl) may hinder membrane permeability but improve target selectivity .

Linker Flexibility :

  • The ethyl linker in the target compound allows greater rotational freedom than rigid triazole or oxadiazole linkers in other derivatives (e.g., compounds 9a–9e in ) .

NMR Challenges:

  • The target compound’s spectrum would likely require advanced techniques (e.g., 2D NMR) for full assignment.

Biological Activity

3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a compound of interest within medicinal chemistry, particularly for its potential biological activities. This article summarizes the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on diverse research findings.

Synthesis

The synthesis of thiazole derivatives like this compound typically involves multi-step chemical reactions. The general synthetic pathway includes:

  • Preparation of Thiazole Ring : Utilizing starting materials such as thioamides and halogenated compounds.
  • Substitution Reactions : Introducing the 3-fluoro and m-tolyl groups through electrophilic aromatic substitution or nucleophilic addition.
  • Final Coupling : Forming the amide bond with appropriate coupling reagents.

The synthetic route can be illustrated as follows:

Thioamide+Halogenated CompoundThiazole IntermediateFinal Product Amide \text{Thioamide}+\text{Halogenated Compound}\rightarrow \text{Thiazole Intermediate}\rightarrow \text{Final Product Amide }

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentrations (MICs) : Studies report MIC values ranging from 0.50.5 to 8μg/mL8\,\mu g/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Pathogen
This compound0.5 - 8S. aureus, E. coli

Trypanocidal Activity

In related studies, thiazole derivatives have demonstrated trypanocidal activity with IC50 values indicating potent effects against Trypanosoma brucei. For example, similar compounds exhibited IC50 values of 0.42μM0.42\,\mu M and 0.80μM0.80\,\mu M, suggesting that structural modifications can enhance biological efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • Antiviral Activity : A study evaluated various thiazole compounds for their antiviral properties, revealing that certain substitutions could enhance activity against viral targets .
  • Cancer Therapeutics : Thiazole derivatives have been explored as RET kinase inhibitors in cancer therapy, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their structural features:

  • Substituent Effects : The presence of electron-withdrawing groups like fluorine at specific positions significantly enhances antimicrobial potency.
  • Lipophilicity : Compounds with higher lipophilicity tend to exhibit better membrane permeability and bioavailability.

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